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Compound of Interest

Compound Name: RTC-5

Cat. No.: B1427786

A Note to the Reader: The initial request for information on "RTC-5" did not yield publicly
available data corresponding to a specific therapeutic agent. Therefore, this guide provides a
comprehensive overview of the discovery, synthesis, and mechanism of action of Oseltamivir
(marketed as Tamiflu®), a well-documented antiviral drug, to serve as a representative
example of the requested in-depth technical content.

Executive Summary

Oseltamivir is an orally administered antiviral medication used for the treatment and prevention
of influenza A and B viruses.[1] Developed by Gilead Sciences and later commercialized by
Roche, oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir
carboxylate.[2][3] This active metabolite is a potent and selective inhibitor of the neuraminidase
enzyme, which is crucial for the release and spread of new viral particles from infected host
cells.[2][4] The synthesis of oseltamivir has been a significant focus of research, with the most
common industrial route starting from shikimic acid, a natural product.[5] This guide details the
discovery, synthesis pathway, mechanism of action, and key experimental data related to
oseltamivir.

Discovery and Development

The development of oseltamivir was a landmark in rational drug design, leveraging the known
structure of the influenza virus neuraminidase enzyme.
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Early Research and Lead Identification: In the early 1990s, scientists at Gilead Sciences
initiated a program to develop an orally bioavailable neuraminidase inhibitor.[6] Their
research was built upon the understanding that the neuraminidase enzyme plays a critical
role in the influenza virus life cycle by cleaving sialic acid residues on the host cell surface,
which facilitates the release of newly formed virions.[2][4]

Structure-Based Drug Design: Utilizing X-ray crystal structures of sialic acid analogues
bound to the active site of neuraminidase, researchers designed a series of carbocyclic
compounds as potential inhibitors.[6] This structure-based approach led to the identification
of GS 4104, which was later named oseltamivir.

Licensing and Commercialization: In 1996, Gilead Sciences exclusively licensed the patents
for oseltamivir to Hoffmann-La Roche for final development and commercialization.[1] Roche
brought the drug to market under the trade name Tamiflu®.

Synthesis Pathway of Oseltamivir from Shikimic
Acid

The commercial synthesis of oseltamivir predominantly starts from (-)-shikimic acid, a naturally

occurring compound extracted from Chinese star anise or produced through fermentation by

engineered E. coli.[5] The synthesis is a multi-step process that requires careful control of

stereochemistry.[5]

Key Stages of Synthesis:

Esterification and Protection: Shikimic acid is first converted to its ethyl ester. The hydroxyl
groups at positions 3 and 4 are then protected, often as a pentylidene acetal.[5]

Mesylation: The remaining hydroxyl group at position 5 is activated by mesylation.[5]
Epoxidation: Treatment with a base leads to the formation of an epoxide.[5]

Azide Opening of the Epoxide: The epoxide is opened regioselectively with an azide
nucleophile to introduce the amino group precursor at position 5.

Reduction and Acylation: The azide group is reduced to an amine, which is then acylated to
form the acetamido group.
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e Introduction of the 3-pentyloxy Group: The protecting group at position 3 is removed, and the
3-pentyloxy side chain is introduced via an etherification reaction.

» Final Deprotection and Salt Formation: Any remaining protecting groups are removed, and
the final product is isolated as the phosphate salt to improve its stability and bioavailability.[5]

Below is a diagram illustrating the general workflow for the synthesis of oseltamivir from

shikimic acid.
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General Synthesis Workflow of Oseltamivir from Shikimic Acid
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Caption: General Synthesis Workflow of Oseltamivir from Shikimic Acid.
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Mechanism of Action

Oseltamivir is a prodrug that is readily absorbed from the gastrointestinal tract and is

extensively converted by hepatic esterases to its active metabolite, oseltamivir carboxylate.[2]

[3] The antiviral activity of oseltamivir is due to the inhibition of the influenza virus

neuraminidase by oseltamivir carboxylate.

Signaling Pathway of Neuraminidase Inhibition:

Viral Budding: After replication within a host cell, new influenza virions bud from the cell
membrane.

Hemagglutinin Binding: The hemagglutinin on the surface of the new virions binds to sialic
acid receptors on the host cell membrane, tethering the virus to the cell.

Neuraminidase Action: The viral neuraminidase enzyme cleaves the terminal sialic acid
residues from the host cell receptors, releasing the newly formed virions and allowing them
to infect other cells.

Oseltamivir Carboxylate Inhibition: Oseltamivir carboxylate, a transition-state analogue of
sialic acid, competitively binds to the active site of the neuraminidase enzyme with high
affinity.[2]

Inhibition of Viral Release: This binding blocks the enzymatic activity of neuraminidase,
preventing the cleavage of sialic acid and the release of new virions. The viruses remain
tethered to the host cell surface, thus preventing the spread of infection.[4]

The following diagram illustrates the mechanism of action of oseltamivir.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.researchgate.net/publication/24277411_A_Short_and_Practical_Synthesis_of_Oseltamivir_Phosphate_Tamiflu_from_--Shikimic_Acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC2835511/
https://www.researchgate.net/publication/24277411_A_Short_and_Practical_Synthesis_of_Oseltamivir_Phosphate_Tamiflu_from_--Shikimic_Acid
https://www.youtube.com/watch?v=caMne7nQUL8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Mechanism of Action of Oseltamivir

Influenza Virus Life Cycle Oseltamivir Intervention

Viral Replication
in Host Cell

Viral Budding from
Host Cell Membrane

Hemagglutinin Binds to
Sialic Acid Receptors

Neuraminidase Cleaves
Sialic Acid

Release of New Virions

Spread of Infection

_~"inhibits

Oral Administration of
Oseltamivir Phosphate (Prodrug)

Conversion to Oseltamivir
Carboxylate (Active Form)

Oseltamivir Carboxylate Binds
to Neuraminidase Active Site

-~
~
-

Inhibition of Viral Release

-~
//
-

”~
/,/Prevents

Click to download full resolution via product page

Caption: Mechanism of Action of Oseltamivir.
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Quantitative Data
Pharmacokinetic Parameters

The pharmacokinetic properties of oseltamivir and its active metabolite, oseltamivir carboxylate,
have been well-characterized in adults and children.

Table 1: Mean Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in
Adults after Multiple 75 mg Twice Daily Doses[7]

Parameter Oseltamivir Oseltamivir Carboxylate
Cmax (ng/mL) 65.2 348

Tmax (hr) 0.98 4.38

AUCO0-12 (ng-h/mL) 112 2719

Half-life (hr) 1-3 6-10

Bioavailability (%) >80

Protein Binding (%) 42 3

Volume of Distribution (Vss, L) - 23-26

Renal Clearance (L/h) - 18.8

Table 2: Recommended Dosage of Oseltamivir for Treatment of Influenza in Children[8][9]

Body Weight Recommended Dose for 5 Days
<15kg 30 mg twice daily
> 15 kg to 23 kg 45 mg twice daily
> 23 kg to 40 kg 60 mg twice daily
> 40 kg 75 mg twice daily

Clinical Efficacy
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Clinical trials have demonstrated the efficacy of oseltamivir in reducing the duration of influenza

symptoms and for prophylaxis.

Table 3: Efficacy of Oseltamivir for Treatment of Influenza in Adults[10][11]

Reduction/Differen

Outcome Oseltamivir Group Placebo Group
ce
Median Time to
Alleviation of 97.5 122.7 25.2 hours
Symptoms (hours)
Hospitalization Rate ]
0.6 1.7 64% reduction
(%)
Lower Respiratory
Tract Complications )
4.9 8.7 44% reduction

Requiring Antibiotics
(%)

Table 4: Efficacy of Oseltamivir for Prophylaxis of Influenza in Adults and Adolescents[12]

Number Needed to Treat to

Outcome Risk Difference (%)

Benefit (NNTB)

Symptomatic Influenza in
- 3.05
Individuals

33

Symptomatic Influenza in
13.6
Households

Table 5: Efficacy of Oseltamivir for Treatment of Influenza in Children[13][14]

Population

Reduction in Median Duration of lliness
(hours) vs. Placebo

Intention-to-treat infected (ITTI) 17.6
ITTI (excluding children with asthma) 29.9
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Experimental Protocols

Synthesis of Oseltamivir from (-)-Shikimic Acid
(lllustrative Protocol)

The following is a generalized protocol based on published laboratory syntheses and is for

illustrative purposes. Industrial synthesis protocols are proprietary.

Esterification of Shikimic Acid: (-)-Shikimic acid is dissolved in ethanol, and thionyl chloride is
added dropwise at 0°C. The mixture is stirred at room temperature for several hours. The
solvent is evaporated under reduced pressure, and the resulting ethyl shikimate is purified.

Acetonide Protection: Ethyl shikimate is dissolved in acetone with 2,2-dimethoxypropane and
a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at room temperature until
completion. The product is then worked up and purified.

Mesylation: The protected ethyl shikimate is dissolved in dichloromethane and triethylamine.
Methanesulfonyl chloride is added dropwise at 0°C. The reaction is stirred for a few hours,
followed by agueous workup and purification.

Azide Substitution: The mesylated compound is dissolved in a suitable solvent such as DMF,
and sodium azide is added. The mixture is heated to facilitate the SN2 reaction. After
completion, the product is extracted and purified.

Reduction of the Azide: The azide is reduced to the corresponding amine using a reducing
agent such as triphenylphosphine followed by hydrolysis (Staudinger reaction) or catalytic
hydrogenation.

N-Acetylation: The resulting amine is acetylated using acetic anhydride in the presence of a
base like pyridine.

Deprotection of Acetonide: The acetonide protecting group is removed under acidic
conditions to yield the diol.

Introduction of the 3-pentyloxy Group: This is a multi-step process involving selective
protection of the 4-hydroxyl group, activation of the 3-hydroxyl group, and subsequent
etherification with 3-pentanol.
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» Final Deprotection and Salt Formation: All remaining protecting groups are removed, and the
free base of oseltamivir is purified. It is then dissolved in a suitable solvent, and a
stoichiometric amount of phosphoric acid is added to precipitate oseltamivir phosphate. The
solid is collected by filtration and dried.

Neuraminidase Inhibition Assay

This is a common method to determine the inhibitory activity of compounds like oseltamivir
carboxylate.

o Reagents and Materials:

[¢]

Influenza virus neuraminidase (recombinant or from viral lysates).

[¢]

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-a-D-N-acetylneuraminic acid (MUNANA).

[e]

Assay buffer (e.g., MES buffer with CaCl2).

o

Oseltamivir carboxylate (or other inhibitors) at various concentrations.

[¢]

96-well black microplates.

o

Fluorescence plate reader.

e Assay Procedure:

(¢]

A dilution series of the inhibitor (oseltamivir carboxylate) is prepared in the assay buffer.

o Afixed amount of neuraminidase enzyme is added to each well of the microplate
containing the inhibitor dilutions and a control (no inhibitor).

o The plate is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor
to bind to the enzyme.

o The fluorogenic substrate MUNANA is added to all wells to initiate the enzymatic reaction.

o The plate is incubated at 37°C for a set period (e.g., 60 minutes). During this time, the
neuraminidase cleaves the sialic acid from MUNANA, releasing the fluorescent product 4-
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methylumbelliferone.

o The reaction is stopped by adding a stop solution (e.g., a high pH buffer like glycine-
NaOH).

o The fluorescence is measured using a plate reader with appropriate excitation and
emission wavelengths (e.g., 365 nm excitation and 450 nm emission).

e Data Analysis:
o The fluorescence intensity is proportional to the neuraminidase activity.

o The percentage of inhibition for each inhibitor concentration is calculated relative to the
control (no inhibitor).

o The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is
determined by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration and fitting the data to a dose-response curve.

Conclusion

Oseltamivir stands as a prime example of successful structure-based drug design, providing a
crucial therapeutic option for the management of influenza. Its discovery and development
pathway, from the initial understanding of the viral life cycle to the complex chemical synthesis,
highlight the multidisciplinary nature of modern drug development. The quantitative data from
pharmacokinetic and clinical studies have established its efficacy and safety profile, solidifying
its role in public health preparedness for seasonal and pandemic influenza. The ongoing
research into more efficient and scalable synthesis routes for oseltamivir continues to be an
important area of investigation for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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